Lipophilicity and Polar Surface Area Differentiation
The target compound exhibits an XLogP3 of 2.5 and a TPSA of 62.1 Ų, whereas the closest monocyano analog, tert-butyl 4-cyanobenzylcarbamate (CAS 66389-80-8), has a higher computed LogP of approximately 2.97 and a lower TPSA of approximately 53 Ų [1]. The lower XLogP (Δ ≈ 0.47 log units) and higher TPSA (Δ ≈ 9.1 Ų) of the target compound are attributable to the additional 4-methyl group, which alters the overall polarity and hydrogen-bonding capacity, potentially improving aqueous solubility and modulating membrane permeability of derived final compounds.
| Evidence Dimension | Lipophilicity (XLogP/LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 62.1 Ų |
| Comparator Or Baseline | tert-Butyl 4-cyanobenzylcarbamate (CAS 66389-80-8): LogP = 2.97; TPSA ≈ 53 Ų (calculated from structure) |
| Quantified Difference | XLogP lower by ~0.47 log units; TPSA higher by ~9.1 Ų |
| Conditions | Computed physicochemical properties; XLogP3 and TPSA values from standard cheminformatics prediction models |
Why This Matters
Lower lipophilicity and higher TPSA can improve aqueous solubility and reduce non-specific protein binding, directly impacting the developability profile of drug candidates derived from this intermediate.
- [1] Kuujia.com. (2025). tert-Butyl 3-cyano-4-methylbenzylcarbamate – Computed Properties (XLogP3 = 2.5, TPSA = 62.1 Ų). Available at: https://www.kuujia.com/cas-2286365-20-4.html (Accessed 2026-05-06). View Source
